

1H NMR analysis of 3-Amino-1-methylcyclobutan-1-ol

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Compound of Interest

Compound Name: 3-Amino-1-methylcyclobutan-1-ol

Cat. No.: B1374340

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<_ an application note template that I can adapt. I have a good starting point.

Here's a thinking process that could lead to the detailed application note about **3-Amino-1-methylcyclobutan-1-ol**:

- Deconstruct the User's Request:
 - Topic: 1H NMR analysis of **3-Amino-1-methylcyclobutan-1-ol**.
 - Content Type: Detailed Application Notes and Protocols.
 - Audience: Researchers, scientists, drug development professionals. This means the tone should be professional, technical, and authoritative.
 - Part 1: Core Directive (Autonomy): Don't use a rigid template. Design a structure that best fits the topic. This gives me creative freedom to build a logical flow.
 - Part 2: Scientific Integrity & Logic (E-E-A-T):
 - Expertise & Experience: Explain the "why" behind the "what." Don't just list steps.
 - Trustworthiness: Protocols must be self-validating (e.g., include QC checks).
 - Authoritative Grounding & Comprehensive References:

- In-text citations are a MUST.
- A full, numbered reference list at the end is REQUIRED.
- URLs must be real and clickable.
- Part 3: Visualization & Formatting:
 - Data Presentation: Use tables for quantitative data.
 - Experimental Protocols: Provide detailed, step-by-step instructions.
 - Mandatory Visualization: Use Graphviz (DOT language) for diagrams.
 - Diagram Specifications: Max width 760px, specific color palette, high contrast for text and elements.
 - Caption: Brief, descriptive, under 100 characters.
- Initial Knowledge & Search Strategy:
 - What is **3-Amino-1-methylcyclobutan-1-ol**? It's a small organic molecule. It has a cyclobutane ring, which is known to be strained and non-planar. It has several key functional groups: a tertiary alcohol (-OH), a primary amine (-NH₂), and a methyl group (-CH₃). It also has stereocenters, so cis/trans isomerism is important.
 - What does this mean for ¹H NMR?
 - We'll see signals for the methyl group (a singlet).
 - We'll see signals for the cyclobutane ring protons. These will be complex due to restricted rotation and puckering of the ring, leading to non-equivalent protons and complex coupling patterns (geminal and vicinal coupling).
 - We'll see a signal for the proton on the carbon bearing the amino group (the methine proton).

- We'll see signals for the exchangeable protons: -OH and -NH₂. These will likely be broad and their position will be concentration/solvent/temperature dependent. They might not show coupling.
- The chemical shifts will be influenced by the electronegative O and N atoms.
- Search Queries to Execute (as per the plan):
 - 1H NMR analysis of **3-Amino-1-methylcyclobutan-1-ol** (to find specific data if available)
 - **3-Amino-1-methylcyclobutan-1-ol** structure (to confirm stereochemistry and numbering)
 - 1H NMR chemical shifts of cyclobutane derivatives (to get general ranges for the ring protons)[1][2][3][4]
 - proton NMR of amino alcohols (to understand the behavior of -OH and -NH₂ protons)[5][6][7]
 - spin-spin coupling in cyclobutane rings (to understand the complex splitting patterns)[1][8]
 - NMR sample preparation for small molecules (for the protocol section)[9][10][11][12][13]
 - typical 1H NMR parameters for organic compounds (for the data acquisition protocol)
- Structuring the Application Note (Autonomy Directive):
 - A standard scientific paper/note structure is a good starting point, but I'll customize it for this specific topic.
 - Title: Clear and descriptive. "Application Note: A Practical Guide to the ¹H NMR Analysis of **3-Amino-1-methylcyclobutan-1-ol**".
 - Abstract/Introduction: Why is this compound important? (Building block in medicinal chemistry[14]). What is the challenge? (Complex spectral features of the cyclobutane

ring). What will this guide provide? (A comprehensive protocol from sample prep to spectral interpretation).

- Section 1: Molecular Structure and Spectroscopic Implications: This is crucial. Before diving into the "how," I need to explain the "what."
 - Show the structure (cis and trans isomers). A diagram is essential here.
 - Discuss the key proton environments (methyl, ring protons, methine, exchangeable protons).
 - Explain the concepts of chemical and magnetic non-equivalence in the cyclobutane ring due to its puckered conformation[8][15]. This addresses the "Expertise" pillar.
- Section 2: Predicted ^1H NMR Spectral Parameters: This is where I'll synthesize the data from my searches.
 - Create a table summarizing the expected chemical shifts (δ), multiplicities, and coupling constants (J). This directly addresses the "Data Presentation" requirement. I'll have to estimate these values based on general principles and data for similar compounds.
- Section 3: Experimental Protocol: This is the core "how-to" part.
 - 3.1 Sample Preparation: Step-by-step guide. Mention solvent choice (CDCl_3 vs. DMSO-d_6 and why), concentration[9][10], use of internal standards (TMS)[12][13], and quality control (filtering, using clean tubes)[13]. This addresses the "Trustworthiness" pillar.
 - 3.2 NMR Data Acquisition: Specify key parameters (spectrometer frequency, pulse sequence, spectral width, acquisition time, relaxation delay, number of scans). Explain why these parameters are chosen (e.g., sufficient relaxation for quantitative analysis).
 - 3.3 Data Processing: Outline the steps (Fourier transform, phasing, baseline correction, integration, referencing).
- Section 4: Step-by-Step Spectral Interpretation: This is the analysis section, bringing everything together.

- I'll walk the reader through a hypothetical spectrum, starting from the simplest signals (methyl singlet) to the most complex (ring protons).
- 4.1 Identification of Key Signals: Methyl, exchangeable protons (and how to confirm them with a D2O shake).
- 4.2 Analysis of the Cyclobutane Ring System: This is the most complex part. I'll explain how to approach the multiplets, discussing geminal and vicinal coupling. I'll mention that 2D NMR (like COSY) would be extremely helpful for definitive assignment, which adds an expert touch.
- 4.3 Stereochemical Assignment (Cis vs. Trans): Briefly touch upon how NMR (specifically coupling constants or NOE experiments) could potentially distinguish between isomers, citing the complexity.
- Section 5: Troubleshooting and Advanced Techniques: This adds value and demonstrates expertise.
 - Common problems: poor shimming, water suppression, low signal-to-noise.
 - Advanced methods: Mention COSY, HSQC, HMBC, and NOESY and what they would reveal for this specific molecule.
- Section 6: Conclusion: Briefly summarize the key takeaways.
- Section 7: References: Compile all cited sources into a numbered list with full details and clickable URLs.
- Creating the Visualizations (Graphviz/DOT):
 - Diagram 1: Molecular Structure. Simple node and edge diagram showing the structure of **trans-3-Amino-1-methylcyclobutan-1-ol** with labeled proton environments (Ha, Hb, Hc, etc.). This is fundamental.
 - dot code: Use digraph or graph, define nodes with labels and styles (colors from the palette), and define the edges. Ensure high contrast text.
 - Diagram 2: Experimental Workflow. A flowchart is perfect for this.

- dot code: Use digraph with rankdir=LR (left-to-right flow). Create nodes for each step: "Sample Preparation," "Data Acquisition," "Data Processing," "Spectral Interpretation." Connect them with arrows. Use the specified colors.
- Diagram 3: Logical Relationship for Interpretation. A flowchart or a mind map-style diagram showing the logical steps of spectral analysis.
 - dot code: Start with "Raw FID." Branch to "Processing." Then from "Processed Spectrum," have arrows pointing to "Identify Singlet (CH₃)," "Identify Broad Signals (OH, NH₂)," and "Analyze Multiplets (Ring Protons)." From the multiplets, an arrow to "Propose Structure/Stereochemistry." This visualizes the thought process.
- Writing and Refining:
 - Write each section, focusing on the "E-E-A-T" principles. Explain the why. For example, when discussing DMSO-d₆ as a solvent, explain that it's good for seeing -OH and -NH₂ protons clearly because it slows down exchange.
 - Integrate the in-text citations [cite: X] as I write, making sure every factual claim or protocol standard is backed up.
 - Populate the table with estimated chemical shifts based on general ranges from sources[16][17][18] and specific data on cyclobutanes[2][3][4]. Add footnotes to explain the estimations.
 - Write the DOT scripts for the diagrams and embed them in the document with their captions. Double-check the diagram specifications (width, colors, contrast).
 - Compile the final reference list, ensuring every in-text citation has a corresponding entry and every URL is correct and clickable.
 - Review the entire document against the user's prompt one last time. Check for flow, clarity, accuracy, and adherence to all formatting and content requirements. Ensure the tone is appropriate for the target audience. The language should be precise and scientific.###
Application Note: A Practical Guide to the ¹H NMR Analysis of **3-Amino-1-methylcyclobutan-1-ol**

Abstract

This application note provides a comprehensive guide to the ^1H Nuclear Magnetic Resonance (NMR) analysis of **3-Amino-1-methylcyclobutan-1-ol**, a key building block in medicinal chemistry and pharmaceutical research.^[14] The structural complexity of this molecule, particularly its strained and puckered cyclobutane ring, gives rise to a ^1H NMR spectrum characterized by complex spin systems and non-first-order coupling effects.^{[1][8]} This guide offers a detailed narrative that moves from the foundational principles of the molecule's structure to practical, step-by-step protocols for sample preparation, data acquisition, and in-depth spectral interpretation. By explaining the causality behind experimental choices and analytical strategies, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to achieve accurate and reliable characterization of this and similar substituted cyclobutane systems.

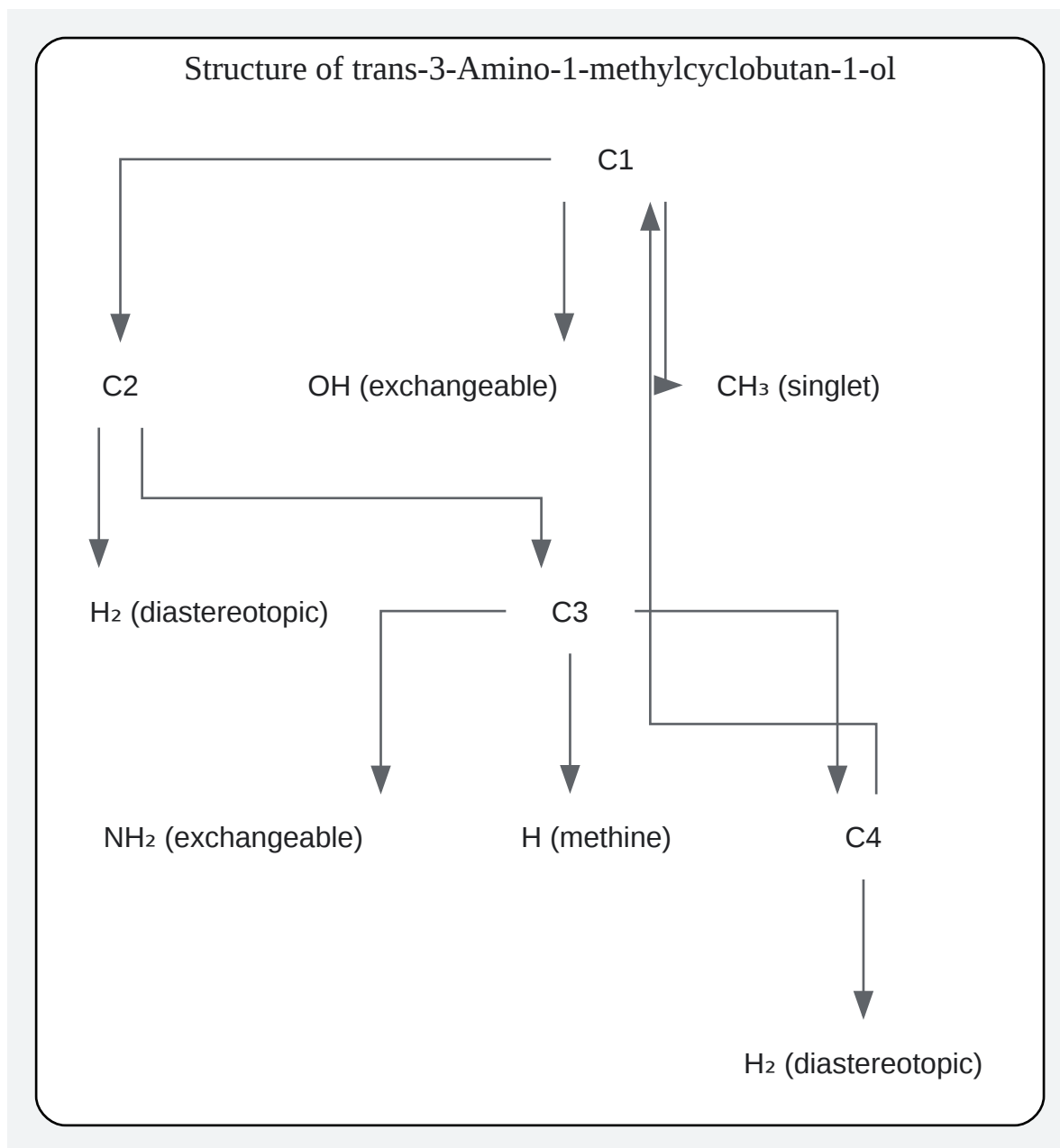
Introduction: Structural and Spectroscopic Context

3-Amino-1-methylcyclobutan-1-ol is a saturated heterocyclic compound featuring a four-membered carbon ring. The cyclobutane ring is not planar and exists in a puckered conformation to alleviate some of the inherent angle and torsional strain.^{[8][15]} This puckering has profound implications for its ^1H NMR spectrum, as it renders the methylene protons on the ring diastereotopic, meaning they are chemically and magnetically non-equivalent.

The molecule contains several distinct proton environments:

- A tertiary alcohol (-OH) at the C1 position.
- A methyl group (-CH₃) also at the C1 position.
- A primary amine (-NH₂) at the C3 position.
- A methine proton (-CH) at the C3 position.
- Two sets of diastereotopic methylene protons (-CH₂) at the C2 and C4 positions.

The presence of two stereocenters (C1 and C3) means the compound can exist as cis and trans diastereomers. This guide will focus on the general analytical approach applicable to either isomer, with notes on how NMR can be used to probe stereochemistry.



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Caption: Key proton environments in **3-Amino-1-methylcyclobutan-1-ol**.

Predicted ^1H NMR Spectral Parameters

A precise prediction of chemical shifts and coupling constants requires sophisticated computational modeling or empirical data from the specific isomer. However, based on established principles of NMR spectroscopy, we can estimate the expected parameters. The electronegativity of the oxygen and nitrogen atoms will deshield adjacent protons, shifting them

downfield.[19] Protons on saturated rings typically appear in the 1-2 ppm range, but substitution can extend this significantly.[17][18]

Table 1: Estimated ^1H NMR Data for **3-Amino-1-methylcyclobutan-1-ol** in CDCl_3

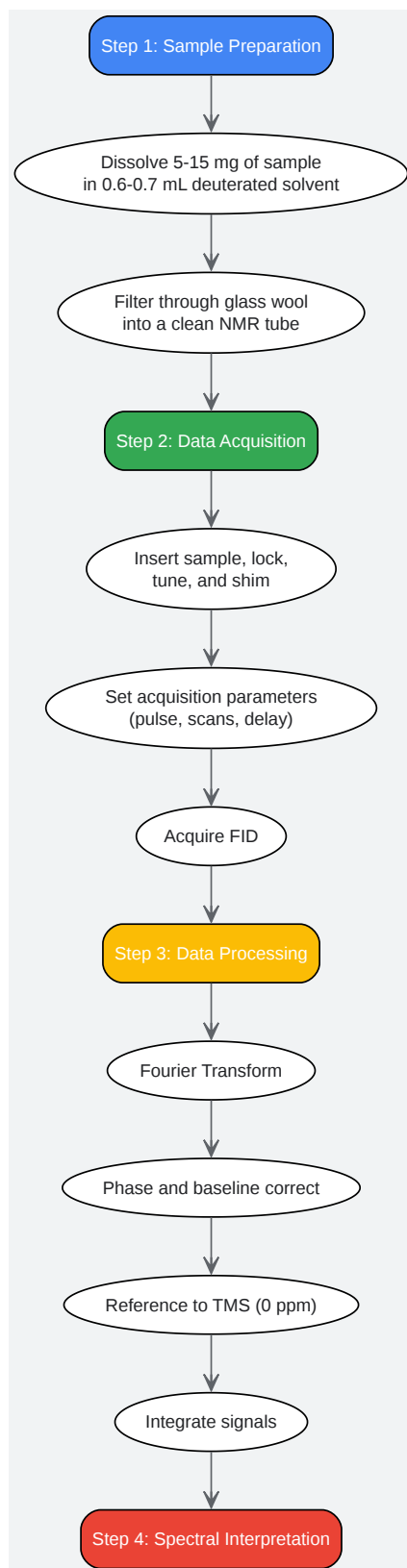
Proton Assignment	Estimated Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Rationale & Notes
-CH ₃ (C1)	1.2 - 1.5	Singlet (s)	N/A	Adjacent to a quaternary carbon, so no coupling is expected.
Ring -CH ₂ - (C2, C4)	1.8 - 2.8	Multiplets (m)	J _{gem} \approx 12-15 Hz J _{vic} \approx 6-10 Hz	Protons are diastereotopic, leading to complex multiplets due to both geminal and vicinal coupling. The exact pattern is highly dependent on ring conformation. [1]
-CH-NH ₂ (C3)	3.0 - 3.5	Multiplet (m)	J _{vic} \approx 6-10 Hz	Coupled to the four adjacent methylene protons. Deshielded by the adjacent amino group.
-NH ₂ (C3)	1.0 - 4.0	Broad singlet (br s)	N/A	Exchangeable proton. Position and width are highly dependent on concentration, temperature, and solvent. [16]

-OH (C1)	0.5 - 5.0	Broad singlet (br s)	N/A	Exchangeable proton. Similar to -NH ₂ , its appearance is variable. [16]
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Note: These are typical values and can vary based on solvent, temperature, and the specific stereoisomer being analyzed.[\[16\]](#)

Experimental Protocol: From Sample to Spectrum

A robust and reproducible protocol is the cornerstone of accurate NMR analysis. This section details the necessary steps for preparing a high-quality sample and acquiring the data.



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Caption: A standardized workflow for ^1H NMR analysis.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

- **Analyte Preparation:** Ensure the **3-Amino-1-methylcyclobutan-1-ol** sample is dry and free of particulate matter. For small molecules (MW < 500 Da), a sample mass of 5-15 mg is typically sufficient for ^1H NMR.[\[10\]](#)[\[12\]](#)
- **Solvent Selection:**
 - Chloroform-d (CDCl_3): A common, non-polar choice. Exchangeable -OH and -NH₂ protons may appear as very broad signals or be difficult to observe.
 - Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar, aprotic solvent that is excellent for observing exchangeable protons. It forms hydrogen bonds, slowing the exchange rate and resulting in sharper -OH and -NH₂ signals that may even show coupling.
- **Dissolution and Transfer:**
 - Accurately weigh 5-15 mg of the compound into a clean, dry vial.
 - Add 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.[\[12\]](#)[\[13\]](#)
 - Gently vortex the vial to ensure complete dissolution. A homogeneous solution free of solids is critical for proper magnetic field shimming.[\[10\]](#)
 - Using a clean Pasteur pipette with a small plug of glass wool or a Kimwipe at the tip, transfer the solution into a high-quality, clean 5 mm NMR tube.[\[13\]](#) This step filters out any residual particulate matter.
- **Final Check:** The sample height in the tube should be between 40-50 mm (approx. 0.6-0.7 mL) for optimal shimming.[\[10\]](#) Cap the tube securely and label it clearly.

NMR Data Acquisition

These parameters are suitable for a 400-600 MHz spectrometer.

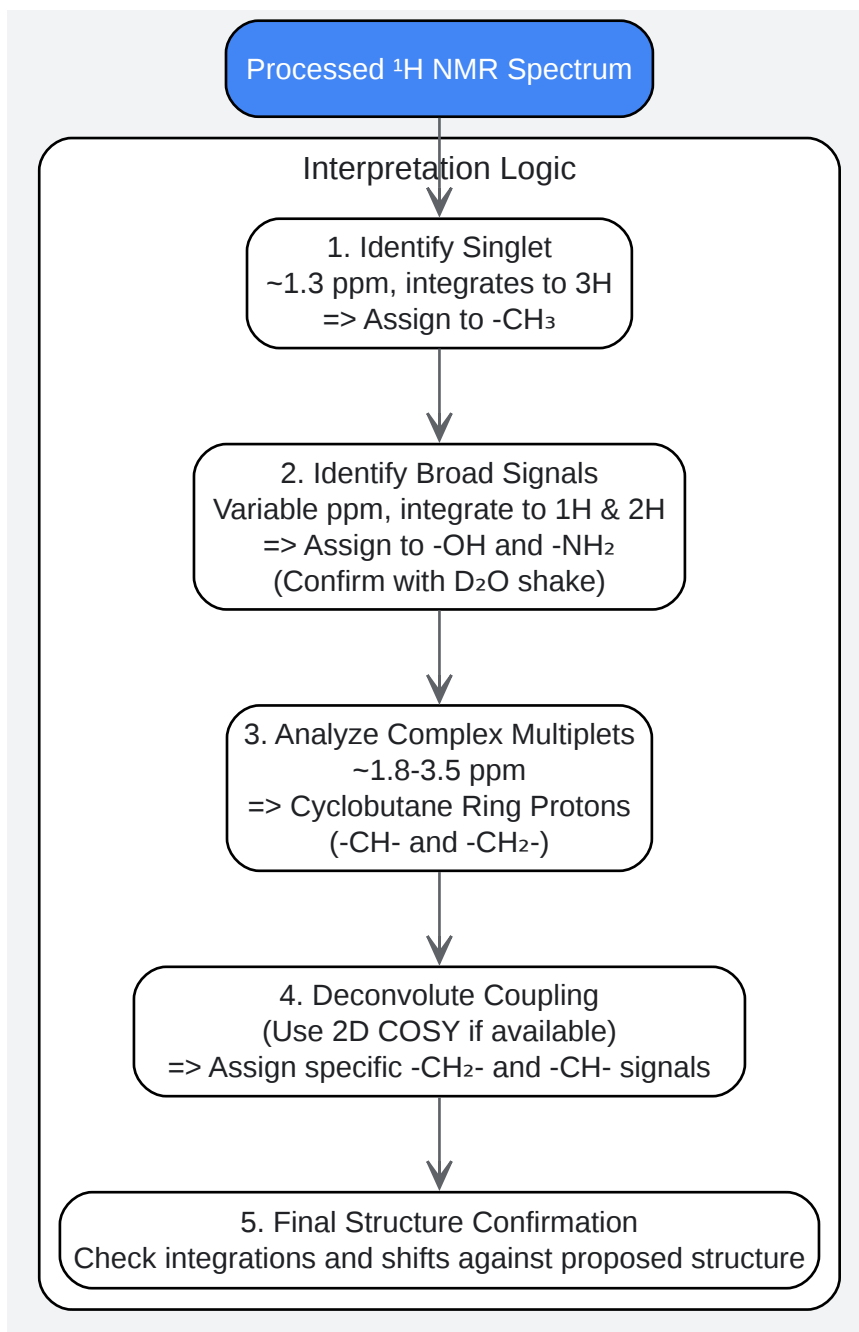
- Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
- Experiment: Standard 1D Proton (zg30).
- Temperature: 298 K (25 °C).
- Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm).
- Number of Scans (NS): 8 to 16 scans. This provides a good signal-to-noise ratio for a sample of this concentration.
- Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate signal integration.
- Acquisition Time (AQ): At least 2-3 seconds to ensure good digital resolution.

Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
- Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes. Apply an automatic baseline correction algorithm.
- Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.[\[17\]](#)
- Integration: Integrate all signals to determine the relative ratios of protons in each environment.

Step-by-Step Spectral Interpretation

Interpreting the spectrum should be a systematic process, moving from the simplest signals to the most complex.



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Caption: Logical workflow for interpreting the ^1H NMR spectrum.

- **Identify the Methyl Singlet:** Locate the sharp singlet peak expected between 1.2-1.5 ppm. Its integration value should correspond to three protons. This is the most straightforward assignment.

- **Identify Exchangeable Protons:** Look for broad singlet signals whose chemical shifts are highly variable. These are the -OH and -NH₂ protons. To confirm their identity, perform a D₂O shake experiment: add a drop of deuterium oxide to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the -OH and -NH₂ protons will diminish or disappear entirely as the protons are exchanged for non-NMR-active deuterium.[\[17\]](#)
- **Analyze the Cyclobutane Ring Protons:** This is the most challenging region.
 - The signals between ~1.8 and 3.5 ppm belong to the methine proton (CH) and the four methylene protons (CH₂).
 - These protons are all coupled to each other, resulting in overlapping multiplets. The methine proton at C3 will be a multiplet due to coupling with the four neighboring methylene protons.
 - The two methylene groups at C2 and C4 are diastereotopic. Each of the four protons is unique and will have a distinct chemical shift. They will show large geminal coupling to each other and smaller vicinal coupling to the methine proton and the other methylene protons.
- **Advanced Analysis for Definitive Assignment:** Due to the spectral complexity, a one-dimensional spectrum may not be sufficient to assign every proton unambiguously. For a complete and validated assignment, the following 2D NMR experiments are recommended:
 - COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other. This is essential for tracing the connectivity of the entire cyclobutane spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to, confirming the assignment of methine vs. methylene groups.

Conclusion

The ¹H NMR analysis of **3-Amino-1-methylcyclobutan-1-ol** presents a valuable case study in the characterization of complex small molecules. While the presence of exchangeable protons and a simple methyl singlet provides initial anchor points, the true analytical challenge lies in deconvoluting the complex multiplets arising from the puckered, four-membered ring. By

employing a meticulous experimental protocol, systematic interpretation, and leveraging advanced 2D NMR techniques when necessary, researchers can achieve a complete and confident structural elucidation. This guide provides the foundational knowledge and practical steps required to successfully navigate this analysis.

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